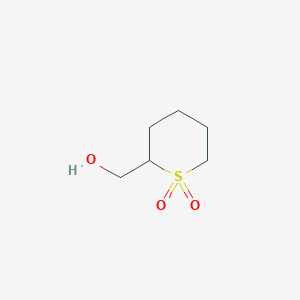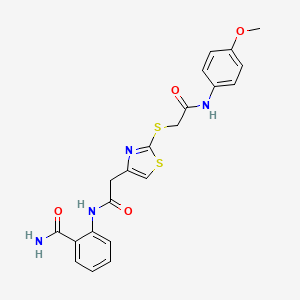
N-(2-ethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, also known as EMT, is a small molecule inhibitor that has shown promising results in the treatment of cancer. EMT is a member of the thiazole carboxamide family and has been found to inhibit the activity of multiple kinases that are involved in cancer cell survival and proliferation.
Applications De Recherche Scientifique
Synthesis and Drug Design
Synthesis of DNA-binding Polyamides : The development of novel amino-protecting groups, such as the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) function, has facilitated the solid-phase synthesis of pyrrole–imidazole polyamides. These compounds are synthesized using Tsc-protected amino acids, showcasing the importance of protective groups in the efficient preparation of DNA-binding molecules (Choi et al., 2003).
Anticancer Drug Synthesis : A new and efficient method for the synthesis of 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide has been developed, demonstrating its application in the efficient synthesis of dasatinib, an anti-cancer drug. This process involves a chemoselective αbromination of β-ethoxyacrylamide followed by treatment with thiourea, highlighting the synthetic versatility of thiazole derivatives (Chen et al., 2009).
Metal Complexes as Carbonic Anhydrase Inhibitors : Novel metal complexes of heterocyclic sulfonamide have been synthesized, possessing strong inhibitory properties against carbonic anhydrase enzymes. This research underscores the potential of thiazole derivatives in the design of enzyme inhibitors with therapeutic applications (Büyükkıdan et al., 2013).
Molecular Interactions and Catalysis
Catalytic Applications : The synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate demonstrates the utility of thiazole derivatives in catalyzing multi-component condensations. This research highlights the role of thiazole-based catalysts in green chemistry and efficient synthesis (Moosavi‐Zare et al., 2013).
Photophysical Properties : The study of 5-N-arylaminothiazoles with sulfur-containing groups on the aromatic ring elucidates the impact of sulfur functionalities on the electronic structures of thiazoles. These investigations contribute to our understanding of the photophysical properties of thiazoles, which are crucial for their application in fluorescent materials and sensors (Murai et al., 2018).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-26-17-7-5-4-6-15(17)21-18(23)16-12-27-19(22-16)20-13-8-10-14(11-9-13)28(2,24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZKYVWGDOGUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)




![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)
![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)
![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)